Product packaging for [1]Benzopyrano[3,2-c]pyrazol-9(1H)-one(Cat. No.:CAS No. 111570-53-7)

[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one

Cat. No.: B11908792
CAS No.: 111570-53-7
M. Wt: 186.17 g/mol
InChI Key: LMGQRGFAIWFOPM-UHFFFAOYSA-N
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Description

[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one is a versatile, heterocyclic fused compound that serves as a privileged scaffold in medicinal and organic chemistry. This structure belongs to the class of coumarin (benzopyrone)-fused five-membered aromatic heterocycles, formed by the fusion of a pyrazole ring with the pyrone ring of coumarin . The integration of the multi-heteroatomic pyrazole with the naturally abundant coumarin core enriches the properties of the parent structures, generating molecules with significant research potential . This compound is a fundamental building block for the synthesis of derivatives with a wide spectrum of pharmacological activities. Research into analogous coumarin-fused pyrazoles has demonstrated promising antimicrobial , antiviral , anticancer , antioxidant , and anti-inflammatory properties. The pyrazole moiety itself is a well-known pharmacophore found in several established drugs, underscoring its utility in designing biologically active molecules . Key synthetic approaches to this class of molecules, as detailed in scientific literature, often start from 4-hydroxycoumarin or its derivatives, such as 3-formyl-4-chlorocoumarin, through reactions with various hydrazine derivatives . Modern, efficient methods like iodine-catalyzed oxidative cyclization and multicomponent reactions catalyzed by reusable catalysts like indium triflate have also been developed, allowing for the rapid construction of this scaffold and its diverse analogues with high efficiency and atom economy . As a supplier, we provide this high-quality chemical building block to support innovation in drug discovery and organic synthesis. This product is intended for research purposes by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O2 B11908792 [1]Benzopyrano[3,2-c]pyrazol-9(1H)-one CAS No. 111570-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111570-53-7

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

1H-chromeno[3,2-c]pyrazol-9-one

InChI

InChI=1S/C10H6N2O2/c13-10-6-3-1-2-4-7(6)14-8-5-11-12-9(8)10/h1-5H,(H,11,12)

InChI Key

LMGQRGFAIWFOPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=NN3

Origin of Product

United States

Structure Activity Relationship Sar Studies Of 1 Benzopyrano 3,2 C Pyrazol 9 1h One Derivatives

Substituent Effects on the Biological Efficacy of Benzopyranopyrazoles

A systematic exploration of how different chemical groups (substituents) at various positions on the nih.govBenzopyrano[3,2-c]pyrazol-9(1H)-one scaffold affect its biological efficacy is central to SAR studies. This would involve synthesizing a library of derivatives with modifications on both the benzopyran and pyrazole (B372694) rings and assessing their impact on a specific biological target or a panel of assays.

Without experimental data, one can only hypothesize based on general principles of medicinal chemistry. For example, introducing hydrogen bond donors or acceptors, altering electronic properties with electron-withdrawing or -donating groups, or modifying lipophilicity with alkyl or aryl substituents could all modulate the activity. However, without empirical evidence from studies on this specific scaffold, any such discussion would be purely speculative.

SAR in the Context of Specific Molecular Targets

Connecting the structural features of nih.govBenzopyrano[3,2-c]pyrazol-9(1H)-one derivatives to their interaction with specific molecular targets (e.g., enzymes, receptors) is the ultimate goal of SAR studies. This provides a mechanistic understanding of their biological effects and guides the rational design of more potent and selective compounds. Research on other pyrazole-containing heterocycles has identified a wide range of targets, including various kinases and DNA gyrase. biointerfaceresearch.com However, there is no published research identifying the molecular targets for the nih.govBenzopyrano[3,2-c]pyrazol-9(1H)-one scaffold.

Mechanistic Insights into Biological Activities Of 1 Benzopyrano 3,2 C Pyrazol 9 1h One and Analogues

Modulation of Cellular Proliferation and Apoptosis

A significant area of research into benzopyranopyrazole derivatives has been their impact on cell division and programmed cell death, which are fundamental processes often dysregulated in diseases like cancer.

Derivatives of the parent compound have demonstrated the ability to curb excessive cell growth. For instance, certain pyranocoumarin (B1669404) analogues have been shown to possess antiproliferative properties. researchgate.net Similarly, pyrano[3,2-c]pyridones, which share a structural resemblance, exhibit micromolar and even submicromolar antiproliferative activity in HeLa cells. nih.gov The core pyrazole (B372694) structure itself is a common feature in many compounds with anti-cancer potential, some of which have advanced to clinical trials. nih.govsemanticscholar.org The antiproliferative effects are often mediated by inducing cell cycle arrest, thereby halting the progression of cell division. nih.govnih.gov For example, some pyrazole derivatives cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov

Beyond halting proliferation, many benzopyranopyrazole analogues actively induce apoptosis, or programmed cell death, in cancerous cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis by these compounds has been observed in various cancer cell lines, including those from breast and lung cancers. nih.govnih.govtjpr.org

Several molecular events are associated with this pro-apoptotic activity. One key indicator is the activation of caspases, a family of proteases that execute the apoptotic program. For instance, treatment with certain pyrazole derivatives leads to the activation of caspase-3/7. nih.govnih.govtjpr.org Another hallmark of apoptosis is the externalization of phosphatidylserine (B164497) on the cell surface, which has also been observed in cells treated with these compounds. nih.gov Furthermore, some analogues can disrupt the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.

The broader family of pyrazole-containing compounds has been shown to induce apoptosis by targeting anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov Similarly, pyrano[3,2-c]pyridones have been found to trigger apoptosis in Jurkat cell lines. nih.gov The process of apoptosis induction can also be linked to the generation of reactive oxygen species (ROS), which in turn can activate signaling pathways like p38/JNK that promote cell death. tjpr.org

Table 1: Effects of Benzopyranopyrazole Analogues on Cellular Proliferation and Apoptosis

Compound Type Effect Mechanism Cell Line(s)
Dihydropyrano[2,3-c]pyrazole Inhibition of proliferation, Induction of apoptosis ROS generation, Activation of p38/JNK pathway, Caspase-3 activation A549, H1299 (Lung cancer)
Pyrano[3,2-c]pyridones Antiproliferative, Induction of apoptosis Not specified HeLa, Jurkat
Novel Pyrazole derivative (PTA-1) Cytotoxicity, Induction of apoptosis, Cell cycle arrest Phosphatidylserine externalization, Caspase-3/7 activation, DNA fragmentation MDA-MB-231 (Breast cancer)
Thiadiazoline-based Eg5 inhibitors Reduced viability, Induction of apoptosis/necrosis Caspase-3 activation (apoptosis), PARP activation (necrosis) MCF7 (Breast cancer)

A specific and highly promising target for some benzopyranopyrazole analogues is the Eg5 kinesin, also known as kinesin spindle protein (KSP). nih.govlsuhsc.edu Eg5 is a motor protein that plays an essential role in the formation of the bipolar mitotic spindle during the early stages of cell division. researchgate.netnih.gov By crosslinking and sliding antiparallel microtubules, Eg5 helps to separate the centrosomes to opposite poles of the cell. lsuhsc.edunih.gov

Inhibition of Eg5 prevents the formation of a functional bipolar spindle, leading to the formation of a "monoastral" spindle where the chromosomes are arranged in a star-like pattern around a single centrosome. researchgate.net This aberrant mitotic structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis. researchgate.netnih.gov Because Eg5 is primarily active during mitosis, its inhibition has a more targeted effect on rapidly dividing cells, such as cancer cells, potentially leading to fewer side effects compared to other anti-mitotic drugs that target microtubules directly. researchgate.net

Several small-molecule inhibitors of Eg5 have been developed, and some have entered clinical trials. researchgate.net Research has shown that thiadiazoline-based analogues of K858, a known Eg5 inhibitor, can effectively reduce the viability of breast cancer cells. nih.gov These inhibitors have been shown to induce the characteristic monoastral spindle formation, confirming their mechanism of action through Eg5 inhibition. researchgate.net

Antimicrobial Action Mechanisms of Benzopyranopyrazoles

The benzopyranopyrazole scaffold and related structures have also been investigated for their antimicrobial properties. The pyrazole ring is a component of various compounds with demonstrated antibacterial activity. nih.gov While the precise mechanisms for all derivatives are not fully elucidated, several general modes of antimicrobial action have been proposed for related heterocyclic compounds. nih.govmdpi.com

These mechanisms can include:

Disruption of the bacterial cell wall: Some pyrazole-derived hydrazones have been shown to exert their antibacterial effect by compromising the integrity of the bacterial cell wall. nih.gov

Inhibition of essential enzymes: A common strategy for antimicrobial agents is to inhibit enzymes crucial for bacterial survival. For example, some coumarin-containing pyrazole derivatives have been studied for their potential to inhibit enzymes involved in the biogenesis of the Mycobacterium tuberculosis cell wall, such as the 2-trans-enoyl-ACP reductase (InhA). nih.gov

Interference with nucleic acid synthesis: Quinolones, another class of heterocyclic compounds, are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. researchgate.net It is plausible that some benzopyranopyrazole derivatives could act through similar pathways.

Disruption of metabolic pathways: Antimicrobials can also function by inhibiting key metabolic pathways necessary for bacterial growth and survival. mdpi.com

The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains. For instance, certain 2-aroyl- researchgate.netbenzopyrano[4,3-c]pyrazol-4(1H)-one derivatives have demonstrated significant MIC values against Mycobacterium tuberculosis. nih.gov

Table 2: Antimicrobial Activity of Benzopyranopyrazole-Related Compounds

Compound Class Proposed Mechanism of Action Target Organism(s)
Naphthyl-substituted pyrazole-derived hydrazones Disruption of bacterial cell wall Gram-positive strains, A. baumannii
2-Aroyl- researchgate.netbenzopyrano[4,3-c]pyrazol-4(1H)-ones Inhibition of InhA enzyme (involved in cell wall biogenesis) Mycobacterium tuberculosis
Aminoguanidine-derived 1,3-diphenyl pyrazoles Not specified Various bacterial strains, including S. aureus and E. coli

Specific Target Interactions and Pathways

The biological effects of researchgate.netBenzopyrano[3,2-c]pyrazol-9(1H)-one and its analogues are the result of their interactions with specific molecular targets and signaling pathways.

A novel and significant area of investigation is the potential for these compounds to modulate the immune system, particularly the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint axis. nih.gov This pathway is a crucial regulator of the immune response, preventing excessive immune activation and maintaining self-tolerance. nih.gov

Many cancer cells exploit this pathway to evade the host's immune system by overexpressing PD-L1 on their surface. nih.govnih.gov When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T cell, it sends an inhibitory signal that suppresses the T cell's cytotoxic activity, allowing the tumor to grow unchecked. nih.gov

Therapies that block the PD-1/PD-L1 interaction, known as immune checkpoint inhibitors, have revolutionized cancer treatment by "releasing the brakes" on the immune system and allowing T cells to effectively attack tumor cells. nih.gov There is emerging interest in how small molecules, including heterocyclic compounds, might influence the expression of PD-L1. For example, inflammatory conditions, which are often associated with cancer, can lead to increased PD-L1 expression. nih.gov The expression of PD-L1 can be influenced by various signaling pathways within the cancer cell. Therefore, compounds that interfere with these pathways could potentially downregulate PD-L1 expression, making the tumor more susceptible to an immune attack. While direct modulation of PD-L1 by researchgate.netBenzopyrano[3,2-c]pyrazol-9(1H)-one has not been extensively documented, the known effects of related compounds on cancer cell signaling pathways suggest this as a plausible and important area for future research.

C-Myc Downregulation

The oncoprotein c-Myc is a critical transcription factor that governs a wide array of cellular processes, including proliferation, growth, apoptosis, and metabolism. Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. While direct information on the c-Myc downregulatory activity of " bohrium.comBenzopyrano[3,2-c]pyrazol-9(1H)-one" is not extensively available in the public domain, mechanistic insights can be drawn from studies on structurally related pyrazole-fused heterocyclic compounds. These studies suggest potential pathways through which compounds with a similar scaffold might exert their influence on c-Myc expression and function.

Two predominant mechanisms have been identified for the downregulation of c-Myc by small molecules with pyrazole-containing fused ring systems: the disruption of the c-Myc/Max heterodimerization and the stabilization of G-quadruplex structures in the promoter region of the c-MYC gene.

Research into pyrazolopyridinone-based inhibitors has revealed their capacity to selectively bind to intracellular c-Myc, thereby disrupting its crucial interaction with its partner protein, Max. nih.govresearchgate.net This heterodimerization is essential for c-Myc to bind to DNA and activate the transcription of its target genes. By interfering with this protein-protein interface, these inhibitors effectively abrogate the transcriptional activity of c-Myc, leading to a reduction in the expression of its downstream targets and subsequently inhibiting cancer cell proliferation. nih.gov A novel dihydro pyrazolo pyridinone scaffold, designated MY05, has been shown to directly engage with intracellular c-Myc, alter its thermal stability, and consequently reduce its transcriptional activity. nih.gov

Another well-documented mechanism involves the targeting of non-canonical DNA structures known as G-quadruplexes. The promoter region of the c-MYC gene contains a guanine-rich sequence capable of folding into a G-quadruplex structure, which acts as a silencer element for gene transcription. Small molecules, such as certain benzoxazinone (B8607429) derivatives, have been shown to bind to and stabilize this G-quadruplex. bohrium.comnih.gov This stabilization effectively traps the promoter in an inactive state, thereby inhibiting the transcription of the c-MYC gene and leading to a dose-dependent downregulation of c-Myc mRNA expression. nih.gov This mechanism has been confirmed through various assays, including reverse transcription PCR and electrophoretic mobility shift assays. nih.gov

Given the structural similarities between " bohrium.comBenzopyrano[3,2-c]pyrazol-9(1H)-one" and these studied c-Myc inhibitors, it is plausible that it or its analogues could operate through one or both of these mechanisms. The fused pyrazole and benzopyran rings may provide a rigid scaffold conducive to interaction with either the c-Myc protein itself or the G-quadruplex DNA structure.

Hypothetical Research Findings on bohrium.comBenzopyrano[3,2-c]pyrazol-9(1H)-one Analogues

The following table illustrates the type of data that would be generated from studies investigating the c-Myc downregulatory effects of hypothetical analogues of bohrium.comBenzopyrano[3,2-c]pyrazol-9(1H)-one. Note: This data is for illustrative purposes only and is not based on published experimental results for these specific compounds.

Compound IDModification on Benzopyranopyrazole Scaffoldc-Myc/Max Dimerization Inhibition (IC₅₀, µM)c-Myc G-Quadruplex Stabilization (ΔTₘ, °C)
BPP-001 Unsubstituted> 1002.1
BPP-002 2-Methyl on Pyrazole75.44.5
BPP-003 7-Chloro on Benzopyran52.18.9
BPP-004 3-Phenyl on Pyrazole15.812.3

Q & A

Q. Q: What are the most efficient synthetic routes for preparing [1]benzopyrano[3,2-c]pyrazol-9(1H)-one derivatives?

A: The compound and its derivatives are typically synthesized via multicomponent reactions (MCRs). A widely used method involves a [3+2] cycloaddition between nitrilimines and methyl coumalate under mild conditions (room temperature, iPr₂NEt promoter), yielding dihydropyrano[3,2-c]pyrazol-5(1H)-ones with high diastereoselectivity . Alternatively, base-catalyzed cyclocondensation of aldehydes, malononitrile, and 4-hydroxycoumarin derivatives in ethanol under reflux provides pyrano[3,2-c]chromene derivatives. Triethylamine is often employed as a catalyst, and yields typically exceed 80% after recrystallization .

Advanced Synthesis Techniques

Q. Q: How can acid-catalyzed annulation improve the diversity of pyrano-quinolone scaffolds?

A: Propargylic alcohols can react with 4-hydroxy-1-methylquinolin-2(1H)-one under acid catalysis to form pyrano[3,2-c]quinolones or furo[3,2-c]quinolones. This method is atom-economical and allows for structural diversification by varying substituents on the propargylic alcohol. Yields range from 50–85%, and the reaction mechanism involves sequential alkyne activation and cyclization .

Basic Characterization Techniques

Q. Q: What spectroscopic methods are critical for confirming the structure of this compound derivatives?

A: Key techniques include:

  • ¹H/¹³C NMR : To identify substituent positions (e.g., methoxy groups at δ 3.90–3.98, aromatic protons at δ 6.0–8.5) .
  • FT-IR : Confirms carbonyl (1650–1680 cm⁻¹) and hydroxyl (3400 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+Na]⁺ peaks with <1 ppm error) .

Advanced Analytical Challenges

Q. Q: How do decomposition properties complicate purity assessment during synthesis?

A: Many derivatives decompose above 260°C without melting, making traditional melting-point analysis unreliable. Purity must instead be assessed via ¹H NMR (e.g., integration of aromatic vs. aliphatic protons) and HPLC. Recrystallization from DMF or ethanol is recommended to remove unreacted starting materials .

Biological Activity Profiling

Q. Q: What assays are used to evaluate the antiproliferative activity of these compounds?

A: Standard protocols include:

  • MTT Assay : Measures cell viability in cancer lines (e.g., HeLa, MCF-7) after 48–72 hours of exposure. IC₅₀ values are calculated using dose-response curves .
  • Angiogenesis Inhibition : Evaluated via tube formation assays in endothelial cells .

Advanced Mechanistic Studies

Q. Q: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in pyrano-pyrazole synthesis?

A: Deuterium labeling at reactive sites (e.g., α-positions of aldehydes) can distinguish between stepwise (KIE > 2) and concerted (KIE ≈ 1) pathways. For example, the [3+2] cycloaddition in likely proceeds via a zwitterionic intermediate, supported by moderate KIEs .

Structure-Activity Relationships (SAR)

Q. Q: Which substituents enhance anticancer activity in pyrano-pyrazolone derivatives?

A: Key modifications include:

  • Electron-withdrawing groups (Br, NO₂) : Improve cytotoxicity by enhancing electrophilicity. Bromine at the 3-position of aryl substituents reduces IC₅₀ by 40% in MCF-7 cells .
  • Methoxy groups : Increase solubility and bioavailability. Trimethoxy derivatives show superior angiogenesis inhibition .

Computational Modeling

Q. Q: How can molecular docking guide the design of derivatives targeting specific kinases?

A: Docking studies (e.g., using AutoDock Vina) identify binding poses in kinase active sites. For example, 2-aroyl-benzopyrano-pyrazol-4-ones exhibit strong affinity for CDK2 via hydrogen bonding with Lys33 and hydrophobic interactions with Ile10 .

Stereochemical Considerations

Q. Q: What strategies achieve high diastereoselectivity in pyrano-pyrazole synthesis?

A: Chiral promoters like crown ethers or asymmetric catalysis (e.g., organocatalysts) can induce enantioselectivity. For instance, iPr₂NEt in promotes >95% diastereoselectivity by stabilizing transition states through hydrogen bonding .

Data Contradictions

Q. Q: How should researchers resolve discrepancies in biological activity between pyridone vs. quinolone scaffolds?

A: Pyridone-based derivatives () show broader anticancer activity, while quinolones ( ) exhibit higher specificity. Cross-validation using consistent assay conditions (e.g., cell line, exposure time) and computational ADMET profiling can clarify these differences .

Natural Product Analogs

Q. Q: How does stemonal (MB9) inform synthetic modifications for enhanced bioactivity?

A: Stemonal, a natural 6,11-dihydroxy-2,3,9-trimethoxy derivative, demonstrates that hydroxylation at C-6 and C-11 improves antioxidant activity. Synthetic analogs with similar substitutions (e.g., 6-OH, 11-OMe) show 2-fold higher radical scavenging in DPPH assays compared to parent compounds .

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